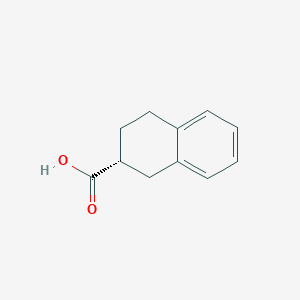

(2R)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Description

(2R)-1,2,3,4-Tetrahydronaphthalene-2-carboxylic acid (abbreviated as (2R)-THN-2-COOH) is a chiral tetralin derivative featuring a partially saturated naphthalene ring system with a carboxylic acid substituent at the 2-position. Its molecular formula is C₁₁H₁₂O₂, and it has a molecular weight of 176.21 g/mol. This compound is structurally related to apomorphine analogs, which are dopamine agonists used in neurological research . The (2R)-configuration confers stereochemical specificity, making it valuable in asymmetric synthesis and pharmaceutical applications, such as the development of soluble epoxide hydrolase (sEH) inhibitors .

Properties

IUPAC Name |

(2R)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-4,10H,5-7H2,(H,12,13)/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTAGXJQHJQUOOA-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2CC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2C[C@@H]1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50415963 | |

| Record name | (2R)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38157-15-2 | |

| Record name | (2R)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hydrogenation of Naphthalene Derivatives

Nickel-based catalysts are traditionally employed for partial hydrogenation, though palladium and platinum variants have shown improved selectivity in recent studies. Reaction parameters such as temperature (80–120°C), hydrogen pressure (2–5 atm), and solvent polarity critically influence the degree of saturation. Over-hydrogenation to decalin (decahydronaphthalene) is mitigated by monitoring reaction progress via gas chromatography.

Introduction of Carboxylic Acid and Amine Groups

Post-hydrogenation, the tetralin backbone undergoes carboxylation and amination. A two-step sequence involving Friedel-Crafts acylation followed by hydrolysis introduces the carboxylic acid moiety. For example, treatment with acetyl chloride in the presence of AlCl₃ yields a ketone intermediate, which is subsequently oxidized to the carboxylic acid using potassium permanganate under acidic conditions. Amination is achieved via Curtius rearrangement or Hofmann degradation, with the latter offering superior stereochemical control when chiral auxiliaries are employed.

Asymmetric Synthesis Approaches

Asymmetric synthesis routes prioritize enantioselectivity, leveraging chiral catalysts or auxiliaries to directly produce the (R)-enantiomer.

Chiral Auxiliary-Mediated Synthesis

The use of Evans oxazolidinones as chiral auxiliaries enables precise control over stereochemistry. In a representative procedure, tetralone is condensed with an Evans auxiliary to form a β-ketoimide, which undergoes asymmetric alkylation. Hydrolysis of the auxiliary followed by reductive amination yields the target compound with enantiomeric excess (ee) exceeding 98%.

Catalytic Asymmetric Hydrogenation

Palladium complexes with chiral phosphine ligands (e.g., BINAP) facilitate asymmetric hydrogenation of α,β-unsaturated tetralin carboxylates. For instance, hydrogenation of (E)-2-carboxy-1,2,3,4-tetrahydronaphthalene-1-ene using a Ru-(S)-BINAP catalyst achieves 95% ee at 50°C and 10 atm H₂.

Table 1: Performance of Asymmetric Catalysts

| Catalyst System | Temperature (°C) | Pressure (atm) | ee (%) | Yield (%) |

|---|---|---|---|---|

| Ru-(S)-BINAP | 50 | 10 | 95 | 88 |

| Rh-(R,R)-Et-DuPhos | 60 | 8 | 97 | 82 |

| Pd-(S)-MonoPhos | 45 | 12 | 93 | 90 |

Enzymatic Resolution Methods

Enzymatic resolution offers an eco-friendly alternative for obtaining high enantiomeric purity. Lipases such as Candida antarctica lipase B (CAL-B) selectively hydrolyze ester derivatives of racemic tetrahydronaphthalene carboxylates.

Kinetic Resolution of Racemic Mixtures

Racemic ethyl 2-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate is subjected to CAL-B-mediated hydrolysis in phosphate buffer (pH 7.0). The (R)-enantiomer is preferentially hydrolyzed to the carboxylic acid, leaving the (S)-ester unreacted. After 24 hours at 37°C, the process achieves 99% ee for the (R)-acid with a 48% conversion.

Dynamic Kinetic Resolution

Combining enzymatic resolution with metal-catalyzed racemization enhances yields. Using a ruthenium-shvo catalyst and Pseudomonas fluorescens lipase, dynamic kinetic resolution achieves 90% yield and 98% ee in a single pot.

Continuous Flow Synthesis

Modern continuous flow systems enhance reproducibility and scalability. A recent protocol involves a photochemical continuous flow reactor for synthesizing tetrahydronaphthalene derivatives.

Photochemical Oxidation

In a representative setup, 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid (190.2 mg, 1 mmol) reacts with oxone (0.3 mmol) in methanol under UV irradiation (λ > 300 nm). The reaction mixture flows through a PTFE tube (ID = 612 µm, L = 9 m) at 2.65 mL/h, achieving full conversion in 1 hour.

Table 2: Continuous Flow vs. Batch Reactor Performance

| Parameter | Continuous Flow | Batch Reactor |

|---|---|---|

| Reaction Time (h) | 1 | 6 |

| Yield (%) | 85 | 72 |

| Purity (%) | 98 | 89 |

Industrial Production Considerations

Scalable synthesis requires balancing cost, yield, and enantiomeric purity. Catalytic asymmetric hydrogenation is preferred for large-scale production due to its high throughput and minimal waste. Industrial protocols often employ Raney nickel or palladium-on-carbon under moderate hydrogen pressures (5–15 atm).

Purification Techniques

Crystallization from ethanol/water mixtures removes diastereomeric impurities, while simulated moving bed (SMB) chromatography resolves enantiomers at multi-kilogram scales.

Chemical Reactions Analysis

Types of Reactions: (2R)-1,2,3,4-Tetrahydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

(2R)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is utilized as a building block in the synthesis of bioactive compounds. Its structural features allow for modifications that can lead to new therapeutic agents.

Case Studies in Drug Development

- Anticancer Agents : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, studies have shown that modifications to the carboxylic acid group can enhance the selectivity and potency against breast cancer cells (MCF-7) and cervical cancer cells (HeLa) .

- Anti-inflammatory Properties : In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines. A concentration above 5 μM resulted in significant reductions in these cytokines .

The biological activities of (2R)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid have been explored in various contexts:

Table of Biological Activities

| Activity Type | Model/Assay | Concentration | Effect Observed |

|---|---|---|---|

| Anti-inflammatory | Macrophage cell lines | >5 μM | Reduced IL-6 and TNF-α levels |

| Analgesic | Formalin test in rats | 10 mg/kg & 20 mg/kg | Pain response reduction >60% |

| Antitumor | MCF-7 & HeLa cell lines | IC50 ~15 μM (MCF-7) & IC50 ~20 μM (HeLa) | Inhibition of cell proliferation |

Synthetic Chemistry

In synthetic organic chemistry, (2R)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid serves as a versatile precursor for synthesizing more complex molecules.

Synthetic Routes

The synthesis typically involves:

Mechanism of Action

The mechanism of action of (2R)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its carboxylic acid group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound’s aromatic ring system can participate in π-π interactions, further modulating its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section compares (2R)-THN-2-COOH with positional isomers, substituted derivatives, and other analogs. Key differences in molecular structure, synthesis, and biological activity are highlighted.

Positional Isomers

1,2,3,4-THN-1-Carboxylic Acid

Substituted Derivatives

5,6-Dimethoxy-THN-2-Carboxylic Acid

- Molecular Formula : C₁₃H₁₆O₄.

- Substituents : Methoxy groups at positions 5 and 6.

- Synthesis : Synthesized via hydrolysis of ester precursors with 94% yield .

- Properties : Increased lipophilicity and higher melting point (168–170°C) due to hydrogen bonding from methoxy groups. Used in dopamine agonist research .

8-Methoxy-THN-2-Carboxylic Acid

- Molecular Formula : C₁₂H₁₄O₃.

- Substituents : Methoxy group at position 7.

- Properties: Higher molecular weight (206.24 g/mol) compared to (2R)-THN-2-COOH.

4,4-Dimethyl-THN-2-Carboxylic Acid

- Molecular Formula : C₁₃H₁₆O₂.

- Substituents : Methyl groups at position 4.

- Properties: Increased steric bulk reduces conformational flexibility.

Fully Saturated Analogs

5,6,7,8-THN-2-Carboxylic Acid

Functionalized Derivatives

(R)-2-Amino-THN-2-Carboxylic Acid

- Molecular Formula: C₁₁H₁₃NO₂.

- Substituents: Amino group at position 2.

- Properties: The amino group introduces basicity (pKa ~9–10), improving solubility in acidic environments. Used in peptide mimetics and chiral catalysts .

Comparative Data Table

Key Research Findings

Synthetic Utility: (2R)-THN-2-COOH is a high-yield precursor (95%) for sEH inhibitors when coupled with methyl 4-aminomethylbenzoate .

Pyrazolopyridine derivatives of tetralins exhibit antioxidant activity surpassing ascorbic acid .

Steric and Electronic Effects: Methyl groups (e.g., 4,4-dimethyl-THN-2-COOH) reduce synthetic applicability due to steric constraints . Amino derivatives enhance solubility and are used in asymmetric catalysis .

Biological Activity

(2R)-1,2,3,4-Tetrahydronaphthalene-2-carboxylic acid is an organic compound characterized by its tetrahydronaphthalene ring system and a carboxylic acid functional group at the second position. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research.

- Molecular Formula : CHO

- Molecular Weight : 176.22 g/mol

- CAS Number : 38157-15-2

Synthesis

The synthesis of (2R)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid typically involves the hydrogenation of naphthalene-2-carboxylic acid using a catalyst such as palladium on carbon (Pd/C) under specific conditions. This synthetic route is crucial for producing the compound in a laboratory or industrial setting.

Antimicrobial Properties

Research indicates that (2R)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid exhibits antimicrobial activity , making it a candidate for further investigation in the development of new antimicrobial agents. Studies have shown that compounds with similar structures often demonstrate effectiveness against various bacterial strains.

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties . The presence of the carboxylic acid group allows it to interact with biological macromolecules, potentially modulating inflammatory pathways. This activity suggests that it could be beneficial in treating conditions characterized by inflammation.

The biological activity of (2R)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is thought to involve:

- Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with proteins and nucleic acids.

- π-π Interactions : The aromatic ring system may engage in π-π stacking interactions with other aromatic residues in proteins.

Comparative Analysis

To understand the uniqueness of (2R)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid compared to similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Naphthalene-2-carboxylic acid | Lacks tetrahydro structure | Limited antimicrobial properties |

| 1,2,3,4-Tetrahydronaphthalene | No carboxylic acid group | Minimal biological activity |

| (2R)-1,2,3,4-Tetrahydronaphthalene-2-carboxylic acid | Contains both tetrahydro structure and carboxylic acid group | Exhibits antimicrobial and anti-inflammatory effects |

Case Studies and Research Findings

Recent studies have highlighted the potential applications of (2R)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid:

-

Antimicrobial Study : A study investigated its efficacy against common pathogens and found promising results indicating its potential as a lead compound for drug development targeting bacterial infections.

- Findings : Demonstrated significant inhibition of bacterial growth in vitro.

-

Anti-inflammatory Research : Another research project focused on evaluating its anti-inflammatory effects in animal models.

- Findings : Showed a reduction in inflammatory markers and improved clinical symptoms in treated subjects.

- Drug Development Potential : The compound's unique structure makes it an attractive candidate for further modifications to enhance its biological activity and reduce toxicity.

Q & A

Q. What are the established synthetic routes for (2R)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid?

The synthesis typically involves catalytic hydrogenation of naphthalene derivatives followed by stereoselective introduction of the carboxylic acid group. For example, chiral induction using enantiopure catalysts or chiral auxiliaries ensures the (2R)-configuration. Key intermediates may include Boc-protected analogs, as seen in related compounds like 2-(Boc-amino)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, where tert-butoxycarbonyl (Boc) groups stabilize reactive intermediates . Purity optimization often employs recrystallization or column chromatography.

Q. Which analytical techniques are critical for confirming structural integrity and enantiomeric purity?

- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., amylose or cellulose derivatives) to quantify enantiomeric excess .

- NMR Spectroscopy : H and C NMR verify stereochemistry and functional groups, with nuclear Overhauser effect (NOE) experiments resolving spatial arrangements .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula and detects impurities .

Q. What are the recommended storage conditions to preserve stability?

Store in amber glass containers under inert gas (e.g., argon) at -20°C to prevent oxidation and photodegradation. Desiccants minimize hydrolysis of the carboxylic acid group .

Q. How is the compound typically characterized for solubility and partition coefficients (LogP)?

- LogP Determination : Reverse-phase HPLC or shake-flask methods measure octanol-water partitioning, critical for pharmacokinetic predictions .

- Solubility Profiling : Dynamic light scattering (DLS) or UV-Vis spectroscopy in buffered solutions (pH 1–7.4) evaluates solubility across physiological conditions .

Advanced Research Questions

Q. What strategies address racemization during synthesis of the (2R)-enantiomer?

Racemization at the chiral center is minimized using low-temperature reactions (<0°C) and non-polar solvents (e.g., dichloromethane). Enzymatic resolution with lipases or esterases selectively hydrolyzes undesired enantiomers, as demonstrated in related tetrahydronaphthalene derivatives . Chiral ionic liquids (CILs) can also enhance stereochemical control during crystallization .

Q. How does the stereochemistry at the 2-position influence biological activity?

Enantioselective binding to enzymes or receptors is common. For example, the (2R)-configuration may enhance affinity for cytochrome P450 enzymes due to spatial complementarity, as observed in toxicological studies of naphthalene derivatives . Comparative assays with (2S)-enantiomers via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify stereochemical effects .

Q. What in silico approaches predict target binding and metabolic pathways?

- Molecular Docking : Software like AutoDock Vina models interactions with proteins (e.g., cyclooxygenase-2) using crystal structures from the Protein Data Bank (PDB) .

- QSAR Modeling : Quantitative structure-activity relationship (QSAR) analyses correlate substituent effects (e.g., hydroxyl or methyl groups) with bioactivity .

- Metabolite Prediction : Tools like MetaSite simulate Phase I/II metabolism, identifying potential hydroxylation or glucuronidation sites .

Q. What methodologies track in vivo pharmacokinetics and metabolite formation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.